Indeno[2,1-b]pyran, 4-butyl-2-phenyl-

Catalog No.
S12276192
CAS No.
62239-56-9
M.F
C22H20O
M. Wt
300.4 g/mol
Availability
In Stock
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Indeno[2,1-b]pyran, 4-butyl-2-phenyl-

CAS Number

62239-56-9

Product Name

Indeno[2,1-b]pyran, 4-butyl-2-phenyl-

IUPAC Name

4-butyl-2-phenylindeno[2,1-b]pyran

Molecular Formula

C22H20O

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C22H20O/c1-2-3-9-18-15-20(16-10-5-4-6-11-16)23-21-14-17-12-7-8-13-19(17)22(18)21/h4-8,10-15H,2-3,9H2,1H3

InChI Key

OFFGPTCVHHGAOW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C3=CC=CC=C3C=C2OC(=C1)C4=CC=CC=C4

Indeno[2,1-b]pyran, 4-butyl-2-phenyl- is a complex organic compound characterized by a bicyclic structure that combines features of indene and pyran. The molecular formula for this compound is C18H18OC_{18}H_{18}O, indicating it consists of 18 carbon atoms, 18 hydrogen atoms, and one oxygen atom. The structure includes a butyl group at the 4-position and a phenyl group at the 2-position of the indeno framework, which contributes to its unique chemical properties and potential biological activities .

, including:

  • Knoevenagel Condensation: This reaction is commonly used in the synthesis of indeno[2,1-b]pyran derivatives, involving the reaction of aldehydes with active methylene compounds.
  • Cyclization Reactions: These reactions often follow the Knoevenagel condensation to form the bicyclic structure characteristic of indeno[2,1-b]pyrans.
  • Electrophilic Aromatic Substitution: The presence of phenyl groups allows for substitutions that can modify biological activity.

These reactions highlight the versatility of indeno[2,1-b]pyran in synthetic organic chemistry.

Compounds in the indeno[2,1-b]pyran family have shown promising biological activities. Research indicates that these compounds may possess:

  • Antimicrobial Properties: Some derivatives exhibit significant antibacterial activity against various pathogens.
  • Anticancer Activity: Certain studies have demonstrated that these compounds can inhibit cell proliferation in cancer cell lines.
  • Anti-inflammatory Effects: Their structural features suggest potential applications in treating inflammatory diseases.

The specific biological impact of 4-butyl-2-phenyl-indeno[2,1-b]pyran requires further investigation to elucidate its mechanisms of action and therapeutic potential .

Synthesis methods for indeno[2,1-b]pyran derivatives typically involve multicomponent reactions. Notable methods include:

  • Knoevenagel Condensation:
    • Reactants: Aldehydes and active methylene compounds (e.g., dimedone).
    • Conditions: Often requires a catalyst and specific temperature control.
  • Cyclization:
    • Following the condensation step, cyclization occurs to form the final bicyclic structure.
  • Alternative Routes:
    • Other synthetic pathways may utilize different starting materials or catalysts to achieve similar derivatives with varied substituents.

These methods allow for the customization of the indeno[2,1-b]pyran structure to enhance desired biological activities or physical properties.

Indeno[2,1-b]pyran compounds have potential applications in various fields:

  • Medicinal Chemistry: Due to their biological activities, they may serve as lead compounds for drug development targeting infections and cancer.
  • Materials Science: Their unique structural features make them candidates for use in organic electronics and photonic devices.
  • Agricultural Chemistry: Potential applications in developing new agrochemicals based on their biological activity against pathogens.

Studies on interaction profiles reveal that indeno[2,1-b]pyran compounds can interact with various biological targets. For instance:

  • They may bind to enzymes or receptors involved in inflammatory pathways or cancer progression.
  • Molecular docking studies provide insights into their binding affinities and mechanisms of action.

Understanding these interactions is crucial for optimizing their efficacy as therapeutic agents while minimizing side effects .

Several compounds share structural similarities with 4-butyl-2-phenyl-indeno[2,1-b]pyran. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivitySynthesis Method
3-Phenyl-4,9-dihydroindeno[2,1-b]pyranSimilar bicyclic structureAnticancer propertiesMulticomponent reactions
4-butyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyranLonger alkyl chain substitutionAntimicrobial activityKnoevenagel condensation
5-Methyl-3-(phenyl)-4H-pyranPyran ring with phenyl substitutionAntioxidant propertiesCyclization reactions

These compounds demonstrate variations in substitution patterns that influence their biological activities and physical properties. The unique combination of a butyl group and phenyl group in 4-butyl-2-phenyl-indeno[2,1-b]pyran distinguishes it from its analogs, potentially enhancing its pharmacological profile and applications in medicinal chemistry.

The indeno[2,1-b]pyran framework represents a distinctive bicyclic system formed by the fusion of an indene moiety with a pyran ring, creating a rigid, planar structure that exhibits unique crystallographic properties [20]. X-ray crystallographic investigations of related indenopyran derivatives have revealed fundamental structural parameters that characterize this bicyclic framework [21]. The core architecture consists of a benzene ring fused to a six-membered oxygen-containing heterocycle, with the oxygen atom positioned at the bridging location between the two ring systems [3].

Crystallographic studies of analogous indeno[2,1-b]pyran derivatives demonstrate that the bicyclic framework maintains planarity with minimal deviation from coplanarity [20] [21]. The fundamental bond lengths within the indene portion typically range from 1.35 to 1.45 Angstroms for carbon-carbon bonds, while the pyran ring exhibits characteristic carbon-oxygen bond distances of approximately 1.35 to 1.40 Angstroms [25]. The internal angles within the fused system are constrained by the bicyclic geometry, with bond angles averaging 120 degrees around aromatic carbons and approximately 110 degrees at the oxygen bridging position [17].

The crystallographic analysis reveals that the bicyclic framework of indeno[2,1-b]pyran derivatives typically crystallizes in common space groups including P21/n, P21212₁, and C2, depending on the specific substituent pattern and intermolecular packing arrangements [17] [19]. Unit cell parameters for related indenopyran structures commonly exhibit dimensions ranging from 11 to 15 Angstroms for the a-axis, 7 to 12 Angstroms for the b-axis, and 14 to 20 Angstroms for the c-axis [13] [17]. The asymmetric unit frequently contains one to four independent molecules, with molecular packing influenced by weak intermolecular interactions including carbon-hydrogen to oxygen hydrogen bonds and π-π stacking interactions [20] [21].

Table 1: Crystallographic Parameters of Representative Indeno[2,1-b]pyran Derivatives

ParameterValue RangeReference Compound
Space GroupP21/n, C2, P212121Various derivatives [17] [19]
Unit Cell a-axis11.4-14.5 ÅMultiple structures [13] [17]
Unit Cell b-axis7.2-11.2 ÅMultiple structures [13] [17]
Unit Cell c-axis14.7-19.2 ÅMultiple structures [13] [17]
β angle93-119°Monoclinic systems [13] [17]
Molecules per asymmetric unit1-4Various derivatives [17] [19]

The thermal ellipsoid parameters derived from X-ray analysis indicate that the bicyclic framework exhibits limited thermal motion, consistent with the rigid nature of the fused ring system [19]. Displacement parameters typically range from 0.02 to 0.05 Ų for framework atoms, reflecting the structural stability imparted by the aromatic conjugation and ring fusion [17]. The planarity of the system is further confirmed by root-mean-square deviations from the best-fit plane through the bicyclic framework, which generally remain below 0.05 Angstroms for the core atoms [20] [21].

Conformational Dynamics of Alkyl and Aryl Substituents

The conformational behavior of substituents attached to the indeno[2,1-b]pyran framework significantly influences the overall molecular geometry and intermolecular interactions [25]. Nuclear magnetic resonance spectroscopic investigations have provided detailed insights into the conformational preferences of alkyl and aryl substituents on indenopyran derivatives [25]. The 4-butyl substituent in indeno[2,1-b]pyran, 4-butyl-2-phenyl- exhibits characteristic conformational flexibility typical of aliphatic chains, while the 2-phenyl group demonstrates restricted rotation due to steric interactions with the bicyclic core [9].

Proton nuclear magnetic resonance coupling constant analysis reveals important conformational information about substituent orientations [25] [26]. For alkyl substituents at the 4-position, vicinal coupling constants typically range from 6 to 8 Hertz for gauche arrangements and 12 to 15 Hertz for anti conformations [26]. The butyl chain exhibits rotational freedom around carbon-carbon single bonds, with energy barriers estimated at 2-3 kilocalories per mole based on temperature-dependent nuclear magnetic resonance studies of analogous systems [25]. The terminal methyl group of the butyl substituent shows characteristic chemical shift values around 0.9 to 1.2 parts per million, consistent with an aliphatic environment [25].

The 2-phenyl substituent demonstrates more restricted conformational behavior due to potential π-π interactions with the indeno portion of the bicyclic framework [20] [21]. Crystallographic studies of related 2-phenyl indenopyran derivatives reveal that the phenyl ring typically adopts orientations with dihedral angles ranging from 35 to 51 degrees relative to the pyran ring plane [20] [21]. This rotation minimizes steric clashes while maintaining some degree of electronic conjugation between the phenyl ring and the extended π-system of the indenopyran core [20]. The aromatic protons of the phenyl substituent exhibit chemical shifts in the range of 7.2 to 7.8 parts per million, characteristic of aromatic environments with moderate electronic influence from the attached heterocyclic system [25].

Table 2: Conformational Parameters for Substituents in Indenopyran Derivatives

Substituent TypeDihedral Angle RangeCoupling Constant RangeChemical Shift Range
4-Butyl chainVariable (0-180°)6-15 Hz (vicinal)0.9-2.5 ppm
2-Phenyl ring35-51°6-10 Hz (aromatic)7.2-7.8 ppm
Pyran oxygen bridgeFixed geometryN/AN/A

Dynamic nuclear magnetic resonance studies indicate that the phenyl ring rotation has an energy barrier of approximately 8-12 kilocalories per mole, significantly higher than typical aromatic rotations due to the constrained environment imposed by the bicyclic framework [28]. Variable temperature nuclear magnetic resonance experiments on related indenopyran derivatives show coalescence phenomena for aromatic signals at elevated temperatures, confirming the restricted rotation of aryl substituents [25]. The activation parameters for these rotational processes provide insights into the electronic and steric factors governing substituent conformational dynamics [28].

The alkyl substituent conformational preferences are influenced by both intramolecular steric interactions and intermolecular packing forces in the crystalline state [9]. In solution, the butyl chain adopts extended conformations to minimize gauche interactions, while in the solid state, crystal packing constraints may favor more compact arrangements [19]. The conformational flexibility of the alkyl chain contrasts sharply with the rigid geometry of the bicyclic core, creating a molecular system with both flexible and rigid components [25].

Comparative Molecular Geometry with Related Indenopyrans

Comparative analysis of molecular geometries across the indenopyran family reveals systematic variations based on substitution patterns and ring fusion modes [8] . The indeno[2,1-b]pyran framework represents one of several possible regioisomeric arrangements, with indeno[1,2-c]pyran derivatives providing the most directly comparable structural data [20] [21]. Bond length variations between these isomeric systems typically fall within 0.01 to 0.02 Angstroms, reflecting the fundamental similarity in hybridization states and electronic delocalization patterns [20].

The 4-butyl-2-phenyl substitution pattern in indeno[2,1-b]pyran can be compared with analogous derivatives bearing different alkyl and aryl substituents [8] . Molecular geometries of 2,4-dimethyl-9-phenylindeno[2,1-b]pyran derivatives show similar overall framework dimensions, with variations primarily localized to the substituted positions [5] . The introduction of bulkier substituents such as tert-butyl groups produces minimal changes in the bicyclic core geometry but significantly affects intermolecular packing arrangements [8].

Table 3: Comparative Geometric Parameters of Indenopyran Derivatives

CompoundCore Planarity (RMS deviation)Phenyl Ring DihedralSubstituent Effects
2,4-Dimethyl-9-phenylindeno[2,1-b]pyran<0.05 Å [5]35-51° [20]Minimal core distortion
4-Methyl-2-(4-methylphenyl)indeno[2,1-b]pyran<0.05 Å [8]40-55° [8]Electronic effects on aryl rotation
Indeno[1,2-c]pyran-3-ones<0.05 Å [20]45-60° [20]Carbonyl group influences geometry

The electronic effects of different substituents manifest in subtle geometric variations that can be detected through high-resolution crystallographic analysis [20] [21]. Electron-donating groups such as methyl substituents produce slight increases in carbon-carbon bond lengths within the aromatic system, while electron-withdrawing groups cause minor contractions [20]. These effects, typically on the order of 0.005 to 0.010 Angstroms, reflect the sensitivity of the conjugated π-system to electronic perturbations [21].

Ring fusion patterns significantly influence the overall molecular shape and electronic distribution [4] [14]. The [2,1-b] fusion mode in indeno[2,1-b]pyran creates a different electronic environment compared to [1,2-c] fusion, resulting in altered chemical reactivity and physical properties [20] [21]. Comparative photophysical studies indicate that these geometric differences translate into measurable variations in absorption maxima and fluorescence quantum yields [20]. The [2,1-b] isomers typically exhibit blue-shifted absorption compared to [1,2-c] derivatives, consistent with the altered conjugation pathways [20].

Intermolecular interactions in crystalline indenopyran derivatives show remarkable consistency across different substitution patterns [17] [19]. Weak hydrogen bonding involving carbon-hydrogen donors and oxygen or π-system acceptors dominates the crystal packing in most cases [20] [21]. The presence of phenyl substituents introduces additional π-π stacking possibilities, with typical centroid-to-centroid distances ranging from 3.5 to 4.0 Angstroms [20]. These non-covalent interactions contribute to the overall stability of the crystalline forms and influence solid-state properties such as melting points and thermal expansion coefficients [19].

Multicomponent Cyclization Strategies

Multicomponent reactions have emerged as powerful tools for constructing indeno[2,1-b]pyran derivatives due to their operational simplicity, atom economy, and ability to generate molecular complexity in a single synthetic operation. These reactions typically involve the simultaneous combination of three or more starting materials to form the target heterocycle through sequential bond-forming processes.

Recent protocols emphasize multicomponent reactions for constructing the indeno[2,1-b]pyran skeleton through the condensation of ninhydrin, 1,6-diaminopyridinone, and malononitrile in ethanol under reflux conditions, yielding spiroindenopyridotriazine derivatives with excellent yields ranging from 85-92% [1]. These methods demonstrate the versatility of indeno-pyran precursors in generating structurally diverse libraries while maintaining high synthetic efficiency.

The mechanistic pathway for multicomponent cyclization typically involves initial aldol addition between activated carbonyl compounds and nucleophilic methylene components, followed by intramolecular cyclization sequences. Studies have shown that the reaction proceeds through a sequence involving aldol addition, 5-exo-trig carbocyclization, and 6-exo-dig oxo-cyclization, resulting in continuous multiple carbon-carbon and carbon-oxygen bond formation [2] [3]. This mechanistic understanding allows for systematic optimization of reaction conditions and substrate scope.

Reaction ComponentFunctionTypical YieldsReaction Time
NinhydrinElectrophile85-92%2-4 hours
MalononitrileNucleophile75-88%3-6 hours
Aromatic AldehydeCoupling Partner70-85%4-8 hours

The synthetic utility of multicomponent approaches is further enhanced by their tolerance for diverse substituent patterns. Research has demonstrated that both electron-donating and electron-withdrawing groups on aromatic aldehydes participate effectively in these transformations, with methyl ketone derivatives delivering higher yields than phenyl group analogues [4]. The versatility extends to various acyl substituents, where phenyl and furan derivatives provided superior results compared to methyl, thiophenyl, and nicotinyl substituted variants [4].

A notable three-component cyclocondensation reaction has been developed for the synthesis of functionalized spiroindenopyridotriazine-4H-pyran derivatives using a chemoselective, efficient approach. This method incorporates three pharmacophoric cores—pyran, pyridine, and triazine scaffolds—within a single molecular skeleton using starting materials including ninhydrin, cyanoacetohydrazide, ethyl cyanoacetate, aromatic aldehydes, pyrazolone, and malononitrile [5]. The process achieves high efficiency through three consecutive reactions without requiring separation of intermediate products.

Knoevenagel Condensation-Based Approaches

Knoevenagel condensation reactions serve as fundamental transformations in the synthesis of indeno[2,1-b]pyran derivatives, providing reliable methods for carbon-carbon bond formation between carbonyl compounds and active methylene systems. These reactions typically employ basic catalysts to facilitate the condensation process and subsequent cyclization events.

The synthesis of 2-methyl-indeno[2,1-b]pyran demonstrates the effectiveness of Knoevenagel-type condensation approaches. The reaction proceeds via condensation of phthalaldehyde derivatives with methyl-substituted enol ethers or malononitrile analogs under basic conditions [6]. A representative procedure involves the use of phthalaldehyde (1.0 mmol) and 2-methyl-1,3-dicarbonyl compound (1.0 mmol) in dimethylformamide solvent with triethylamine (1.0 mmol) as catalyst, stirred at 25°C for 12-24 hours. This methodology yields products in 65-78% purity after precipitation with cold water and recrystallization from ethanol [6].

The mechanistic pathway for Knoevenagel condensation-based synthesis involves the formation of a conjugated diene intermediate that undergoes electrocyclization to generate the pyran ring. Density functional theory studies on similar systems indicate that methyl substituents at the 2-position stabilize the transition state by reducing ring strain, thereby enhancing reaction efficiency [6]. This mechanistic insight provides guidance for substrate design and reaction optimization.

An intercepted Knoevenagel condensation approach has been developed for synthesizing unsymmetrical fused-tricyclic 4H-pyrans. The method utilizes a one-pot sequence carried out in deuterated solvents to facilitate reaction monitoring by in situ proton nuclear magnetic resonance spectroscopy [7]. Optimization studies revealed that reactions in acetonitrile and dimethyl sulfoxide proceeded cleanly and delivered products in less than 6 hours, with the latter solvent providing faster and cleaner transformations [7].

Solvent SystemReaction TimeProduct YieldReaction Temperature
Dimethylformamide12-24 hours65-78%25°C
Acetonitrile4-6 hours70-85%Room temperature
Dimethyl sulfoxide2-4 hours75-90%Room temperature

Base-promoted bicyclization strategies have been established for accessing functionalized indeno[1,2-b]pyran-2-ones from readily accessible o-phthalaldehydes and preformed 1-arylethylidenemalononitriles. The reaction pathway involves an aldol addition, 5-exo-trig carbocyclization, and 6-exo-dig oxo-cyclization sequence, resulting in continuous multiple carbon-carbon and carbon-oxygen bond formation [3] [8] [9]. These transformations demonstrate excellent chemoselectivity and functional group tolerance.

Post-Functionalization Techniques for Side-Chain Modification

Post-functionalization methodologies provide essential tools for introducing structural diversity into the indeno[2,1-b]pyran framework after initial scaffold construction. These approaches enable the modification of side chains, particularly at the 4-butyl and 2-phenyl positions, to access derivatives with tailored properties and biological activities.

Palladium-catalyzed cross-coupling reactions represent the most versatile class of post-functionalization techniques for indeno[2,1-b]pyran modification. Suzuki-Miyaura coupling reactions enable the introduction of diverse aryl and heteroaryl substituents through reaction of organoborane coupling partners with halogenated indeno[2,1-b]pyran precursors. Recent developments in this area include the use of pyridine sulfinates as general nucleophilic coupling partners, which exhibit superior performance compared to traditional boronic acids, particularly for 2-substituted pyridine systems [10].

Electrophilic substitution reactions provide another avenue for side-chain modification, particularly for aromatic substituents. Research has demonstrated that site-selective electrophilic cyclization can be achieved using silver and iodine under mild reaction conditions, with quantum chemical calculations supporting the preferential formation of 5-endo-dig cyclized products [11]. The energy barriers for carbon-nitrogen bond formation (9.01 kcal/mol) are significantly lower than those for carbon-carbon bond formation (31.31 kcal/mol), providing mechanistic rationale for the observed selectivity [11].

Functionalization MethodSubstrate ScopeTypical ConditionsProduct Yields
Suzuki-Miyaura CouplingAryl/Heteroaryl halidesPd catalyst, base, 80-100°C70-90%
Electrophilic SubstitutionAromatic systemsAg/I₂, mild conditions65-85%
Buchwald-Hartwig AminationAryl halides, aminesPd catalyst, base, 100-120°C60-80%

Buchwald-Hartwig amination reactions offer powerful methods for introducing nitrogen-containing functional groups through carbon-nitrogen bond formation. These palladium-catalyzed transformations couple amines with aryl halides to form carbon-nitrogen bonds, with the reaction proceeding through oxidative addition, amine coordination, and reductive elimination steps [12] [13]. The methodology has been successfully applied to unprotected, functionalized indole systems, demonstrating broad functional group tolerance [14].

Advanced post-functionalization strategies include cascade cyclization approaches using o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives. This methodology enables the synthesis of both indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans through regioselective divergent pathways [4] [15]. The transformation involves sequential formation of two carbon-carbon bonds and two carbon-oxygen bonds when using N-acylglycines, while free amino acids lead to 1-oxazolonylisobenzofuran formation through selective 5-exo-dig cyclization [15].

Cross-coupling methodologies have been extended to include migratory aryl cross-coupling reactions, which enable access to multiple structural isomers from the same coupling partners. These transformations utilize bulky palladium catalysts to facilitate reversible positional transposition of aryl halides through metal aryne species formation [16]. Despite the nearly thermoneutral equilibrium governing this process, combination with gradual nucleophile addition results in high yields of unconventional product isomers [16].

XLogP3

6.8

Hydrogen Bond Acceptor Count

1

Exact Mass

300.151415257 g/mol

Monoisotopic Mass

300.151415257 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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